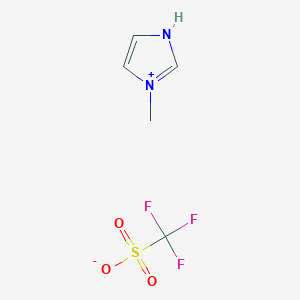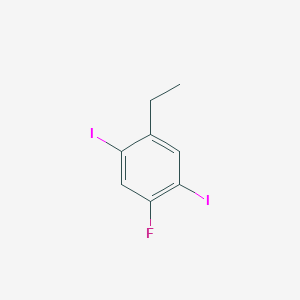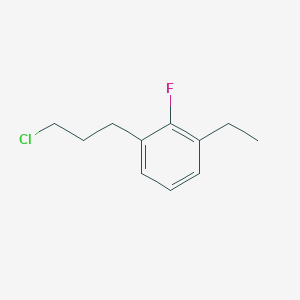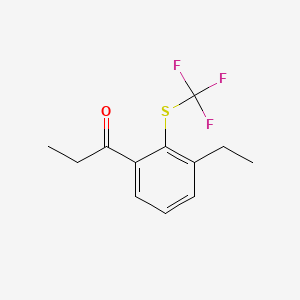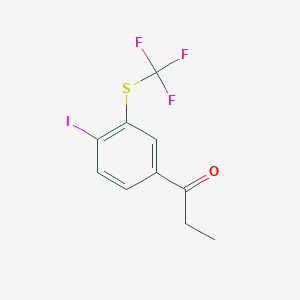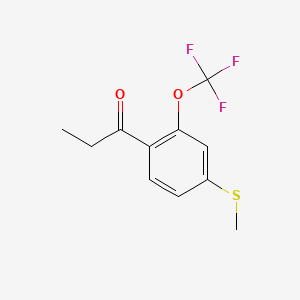
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propanone moiety
Métodos De Preparación
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)-2-(trifluoromethoxy)benzaldehyde with a suitable propanone derivative under specific reaction conditions. The reaction typically requires the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity.
Aplicaciones Científicas De Investigación
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy and methylthio groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparación Con Compuestos Similares
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Methylthio)phenyl)propan-1-one: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one: A closely related compound with a different substitution pattern on the phenyl ring, potentially leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C11H11F3O2S |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-9(15)8-5-4-7(17-2)6-10(8)16-11(12,13)14/h4-6H,3H2,1-2H3 |
Clave InChI |
STGPBIUKNJVDQB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)SC)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




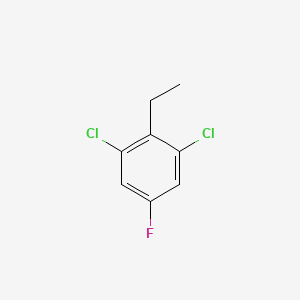
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)

